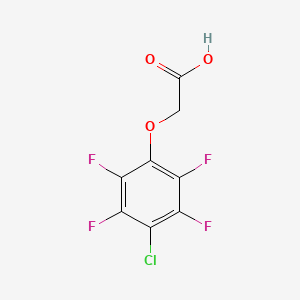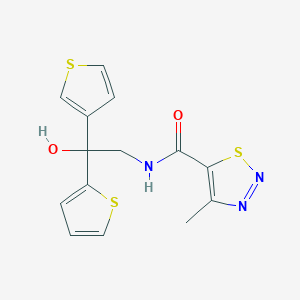
1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O2S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyfunctional Fused Heterocyclic Compounds Synthesis
Research conducted by Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds, including those similar to the chemical structure , through reactions involving indene‐1,3‐diones. This work elucidates the versatility of purine analogs in generating novel compounds with potential biological activities. The synthesis processes described could pave the way for the development of new materials and pharmaceuticals based on the purine skeleton (Hassaneen, Tayseer A. Abdallah, H. A. Abdelhadi, H. M. Hassaneen, & R. Pagni, 2003).
Novel Pyrimidinyl Purine Diones
Yadava et al. (2010) reported on the facile synthesis of novel unusual pyrimidinyl purine diones, showcasing the chemical's potential in creating new compounds. This research highlights the adaptability and functionalization capabilities of the purine core, indicating its significance in drug development and chemical synthesis (V. S. Yadava, Neeraj Singh, S. Yadav, V. S. Yadav, & Tej Bahadur, 2010).
Efficient Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) discussed an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, which shares a structural relation with the compound in focus. This study not only demonstrates the compound's relevance in synthesizing complex structures but also emphasizes its utility in catalysis and microwave-assisted organic synthesis, suggesting broader applications in chemical research (Fahime Rahmani, Iraj Mohammadpoor-Baltork, A. Khosropour, Majid Moghadam, S. Tangestaninejad, & V. Mirkhani, 2018).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives to study their photophysical properties and potential as pH-sensing applications. The research underscores the purine analogs' capacity for developing advanced materials with specific applications in sensing technologies, demonstrating the versatility of purine-based compounds in applied sciences (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, & Yun Lu, 2017).
Optical and Nonlinear Optical Applications
Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, assessing their potential in optical, nonlinear optical, and drug discovery applications. This highlights the importance of purine and pyrimidine derivatives in developing new materials for technological advancements in optics and pharmaceuticals (B. Mohan, M. Choudhary, G. Kumar, S. Muhammad, Neeladri Das, K. Singh, A. Al‐Sehemi, & Santosh Kumar, 2020).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-21-13-12(14(25)22(2)17(21)26)24(16(20-13)23-8-3-4-9-23)10-11-27-15-18-6-5-7-19-15/h5-7H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPKTMONVCIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2737450.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)

![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)
![[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate](/img/structure/B2737461.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)
![Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate](/img/structure/B2737466.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)